molecular formula C30H62 B3053690 9-Octyldocosane CAS No. 55319-83-0

9-Octyldocosane

Cat. No.: B3053690
CAS No.: 55319-83-0
M. Wt: 422.8 g/mol
InChI Key: RZCWYGUJADCQPF-UHFFFAOYSA-N
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Description

9-Octyldocosane is a branched alkane with the chemical formula C₃₀H₆₂ . It is a structural isomer of triacontane and is known for its unique properties and applications in various fields. This compound is characterized by its high molecular weight and long carbon chain, making it a subject of interest in both academic and industrial research.

Chemical Reactions Analysis

Types of Reactions: 9-Octyldocosane primarily undergoes reactions typical of alkanes, including:

    Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or carboxylic acids, depending on the conditions and reagents used.

    Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common for alkanes.

Common Reagents and Conditions:

    Oxidation: Reagents such as or are often used.

    Substitution: Halogenation typically involves reagents like or under UV light.

Major Products Formed:

Scientific Research Applications

9-Octyldocosane has several applications across different fields:

Mechanism of Action

The mechanism of action of 9-Octyldocosane is primarily physical rather than chemical. In applications such as lubrication, it functions by forming a stable, low-friction layer on surfaces. Its long carbon chain and branched structure contribute to its effectiveness in reducing wear and tear on mechanical parts .

Comparison with Similar Compounds

    Squalane: Another branched alkane with the formula , known for its use in cosmetics and as a lubricant.

    Triacontane: A straight-chain alkane with the same molecular formula, used in similar applications but with different physical properties.

Uniqueness: 9-Octyldocosane’s branched structure gives it unique properties, such as lower melting and boiling points compared to its straight-chain isomer, triacontane. This makes it more suitable for specific applications where lower viscosity and better flow characteristics are required .

Properties

IUPAC Name

9-octyldocosane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H62/c1-4-7-10-13-16-17-18-19-20-23-26-29-30(27-24-21-14-11-8-5-2)28-25-22-15-12-9-6-3/h30H,4-29H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCWYGUJADCQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(CCCCCCCC)CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303064
Record name Docosane, 9-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55319-83-0
Record name Docosane, 9-octyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156330
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Docosane, 9-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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